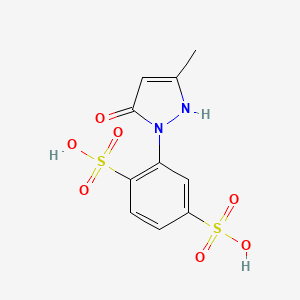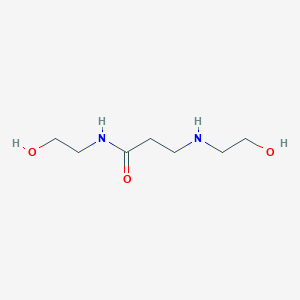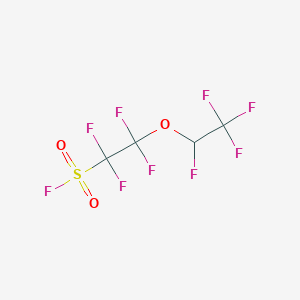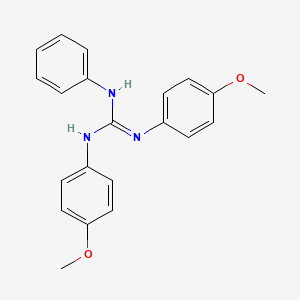
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H17ClN2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride typically involves the quaternization of N,N-dimethyl-N-(phenylmethyl)amine with 4-chloropyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins, altering their function. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, bromide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, iodide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, sulfate
Uniqueness
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide, iodide, and sulfate counterparts. The chloride ion can also participate in specific interactions that are not possible with other anions.
特性
CAS番号 |
578765-73-8 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
benzyl-dimethyl-pyridin-4-ylazanium;chloride |
InChI |
InChI=1S/C14H17N2.ClH/c1-16(2,14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KZRIRMUUJKEMFI-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=NC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)


![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)



![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)

